molecular formula C6H14N2O2S B1529885 (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1419075-92-5

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B1529885
CAS No.: 1419075-92-5
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-ZCFIWIBFSA-N
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Description

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S It is a derivative of methanesulfonamide and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with (R)-3-pyrrolidinol as the starting material.

  • Reaction Steps: The process involves the reaction of (R)-3-pyrrolidinol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonamide group.

  • Substitution: Substitution reactions at the pyrrolidine ring can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Sulfonic acids, sulfonyl chlorides, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Alkylated or acylated derivatives of the pyrrolidine ring.

Scientific Research Applications

Chemistry: (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes. Medicine: It is investigated for its therapeutic potential in various medical applications, such as in the treatment of neurological disorders and pain management. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an agonist or antagonist for certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, ion channels, or other proteins.

Comparison with Similar Compounds

  • N-Methyl-N-(pyrrolidin-2-yl)methanesulfonamide: A structural isomer with a different position of the methyl group on the pyrrolidine ring.

  • N-Methyl-N-(piperidin-3-yl)methanesulfonamide: A similar compound with a six-membered ring instead of a five-membered ring.

  • N-Methyl-N-(pyrrolidin-3-yl)ethanesulfonamide: A compound with an ethanesulfonamide group instead of a methanesulfonamide group.

Uniqueness: (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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